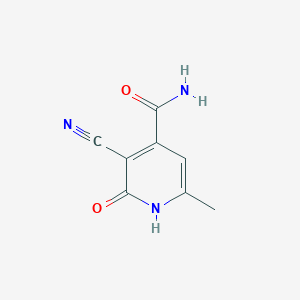

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-

Vue d'ensemble

Description

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a cyano group, a carboxamide group, and a methyl group attached to the pyridine ring, making it a versatile molecule for synthetic and research purposes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with cyanoacetamide in the presence of a base such as sodium ethoxide. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel complexes, can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced amides or amines.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Pyridinecarboxamide derivatives have been studied for their potential as thiamine antagonists , which can inhibit transketolase, a key enzyme in the pentose phosphate pathway. This inhibition is significant in cancer therapy, as tumor cells heavily rely on this pathway for ribose synthesis. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated the synthesis and activity of various thiamine antagonists derived from this compound, highlighting its potential as a therapeutic agent against cancer .

Material Science

The compound has been investigated for its use in creating supramolecular structures . Research indicates that it can form coordination compounds with metals, which are useful in developing new materials with specific properties such as conductivity and catalytic activity. The ability to modify the hydrogen-bonding modes allows for the design of materials with tailored functionalities .

Biological Research

In biological studies, 4-Pyridinecarboxamide has been utilized to explore its effects on various biological systems. For instance, its role as an inhibitor of specific enzymes involved in metabolic pathways has been documented. The compound's interaction with biological targets can provide insights into metabolic regulation and disease mechanisms .

Data Tables

Case Study 1: Thiamine Antagonist Development

A comprehensive study focused on synthesizing various derivatives of 4-Pyridinecarboxamide to evaluate their efficacy as thiamine antagonists. The results indicated that certain modifications enhanced inhibitory activity against transketolase, suggesting a pathway for developing new cancer therapeutics.

Case Study 2: Supramolecular Coordination Compounds

Research demonstrated the construction of three-dimensional supramolecular coordination compounds using this compound. By altering the hydrogen-bonding interactions, researchers were able to create materials with unique properties suitable for electronic applications.

Mécanisme D'action

The mechanism of action of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways, leading to the modulation of various physiological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone

- 1-Ethyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarboxamide

- 6-Methyl-3-cyano-4-trifluoromethyl-pyridyl-2-one

Uniqueness

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for various synthetic applications, while its potential therapeutic properties make it a valuable compound for medicinal research.

Activité Biologique

4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, also known as 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide, is a heterocyclic compound with significant biological activity. Its unique structural features, including a pyridine ring with a carboxamide and cyano substituents, contribute to its diverse applications in medicinal chemistry and agriculture.

- Molecular Formula: C₈H₆N₂O₃

- Molecular Weight: 178.145 g/mol

- CAS Number: 98436-89-6

The compound's structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

Biological Activity Overview

Research indicates that 4-Pyridinecarboxamide derivatives exhibit a range of biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections detail specific activities and findings related to this compound.

Anticancer Activity

Studies have demonstrated that 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, exhibits antiproliferative properties against several cancer cell lines.

Cell Line Studies

The compound has been tested on various cancer types:

- Lung Cancer

- Colon Cancer

- Brain Cancer

- Melanoma

- Kidney Cancer

- Breast Cancer

In these studies, the compound showed a slight inhibition of cell growth across these lines, indicating potential as a lead compound for further development in anticancer therapies .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor . Notably:

- It acts as a selective inhibitor of BACE1 (Beta-site APP cleaving enzyme 1), which is crucial in Alzheimer's disease research.

- It has shown potential as an acetylcholinesterase reactivator, which is significant for treating neurodegenerative disorders.

These properties suggest that this compound could play a role in developing treatments for conditions such as Alzheimer's and other cognitive impairments .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of 4-Pyridinecarboxamide derivatives. They have been noted to possess:

- Antibacterial activity against various strains.

- Antifungal properties that may be beneficial in agricultural applications.

This broad-spectrum activity makes these compounds candidates for further exploration in both pharmaceutical and agricultural contexts .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 4-Pyridinecarboxamide, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 3-Cyano-6-methylpyridine-4-carboxamide | Similar pyridine ring; different substituents | Potential herbicidal activity |

| 3-Pyridinecarboxamide | Lacks cyano group; simpler structure | Antimicrobial properties |

| 3,4-Pyridinedicarbonitrile | Contains two cyano groups; more reactive | Broad spectrum antimicrobial activity |

These comparisons illustrate how structural variations influence biological activity and potential applications .

Synthesis and Preparation Methods

The synthesis of 4-Pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo-, typically involves:

- Condensation Reaction: Reaction of 2-pyridinecarboxaldehyde with cyanoacetamide under basic conditions (e.g., sodium ethoxide).

- Cyclization: The reaction proceeds through cyclization to yield the desired product.

- Refluxing Conditions: Generally performed in ethanol or other suitable solvents for several hours .

Propriétés

IUPAC Name |

3-cyano-6-methyl-2-oxo-1H-pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-4-2-5(7(10)12)6(3-9)8(13)11-4/h2H,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFGCBWRVDWTNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299370 | |

| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90110-69-3 | |

| Record name | NSC129782 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129782 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-pyridinecarboxamide, 3-cyano-1,2-dihydro-6-methyl-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.